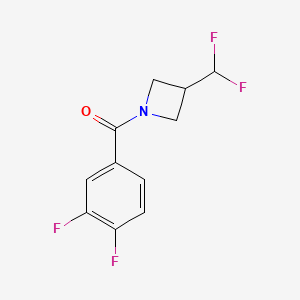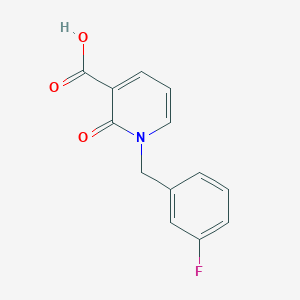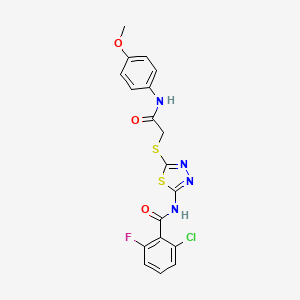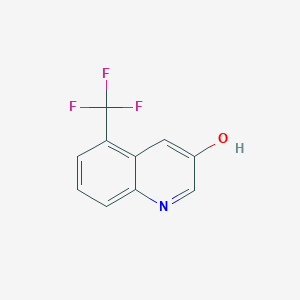
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as AZD9291, is a small molecule drug that is used in the treatment of non-small cell lung cancer (NSCLC). It belongs to the class of drugs called third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Mécanisme D'action
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone selectively inhibits the mutant EGFR by binding to the ATP-binding pocket of the kinase domain. It forms a covalent bond with the cysteine residue at position 797, which is unique to the mutant EGFR. This results in inhibition of the downstream signaling pathways that are activated by the mutant EGFR, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a favorable safety profile with minimal toxicity. It has been shown to have a higher potency and selectivity for the mutant EGFR compared to other EGFR TKIs. It has also been shown to have a longer half-life, which allows for once-daily dosing. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a higher penetration into the central nervous system, which is important in the treatment of brain metastases.
Avantages Et Limitations Des Expériences En Laboratoire
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has several advantages for lab experiments. It has a high potency and selectivity for the mutant EGFR, which allows for the study of the downstream signaling pathways that are activated by the mutant EGFR. It has a longer half-life, which allows for sustained inhibition of the mutant EGFR. However, (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. One direction is the combination of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone with other targeted therapies or immunotherapies to improve its efficacy and overcome resistance. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. Additionally, the use of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone in other types of cancer with EGFR mutations is an area of future research. Finally, the optimization of the synthesis method and formulation of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is an area of ongoing research to improve its bioavailability and pharmacokinetics.
Conclusion
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutated NSCLC. Its high potency and selectivity for the mutant EGFR, longer half-life, and favorable safety profile make it an attractive option for the treatment of NSCLC. Ongoing research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone will continue to improve its efficacy and overcome resistance, and expand its use in other types of cancer with EGFR mutations.
Méthodes De Synthèse
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is synthesized by reacting (3,4-difluorophenyl)methanone with (3-(difluoromethyl)azetidin-1-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and water at elevated temperature and pressure. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to selectively inhibit the mutant EGFR while sparing the wild-type EGFR, thus reducing the risk of toxicity. It has also been shown to have a longer progression-free survival compared to other EGFR TKIs.
Propriétés
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-8-2-1-6(3-9(8)13)11(17)16-4-7(5-16)10(14)15/h1-3,7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIHQQVVODDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)


![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)
![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)